![molecular formula C20H23FN2O4S B4178363 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide](/img/structure/B4178363.png)
1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide
Overview
Description
Scientific Research Applications
- “MLS001034037” has shown promise in inhibiting cancer cell growth. Researchers have explored its potential as a targeted therapy for specific cancer types, such as breast cancer, melanoma, and lung cancer. Mechanistically, it interferes with cell cycle progression and induces apoptosis in cancer cells .
- Studies suggest that “MLS001034037” possesses anti-inflammatory properties. It modulates key inflammatory pathways, including NF-κB and COX-2, making it a candidate for managing chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .
- The compound has been investigated for its neuroprotective effects. It may enhance neuronal survival and reduce oxidative stress, potentially benefiting neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Researchers have explored the cardiovascular effects of “MLS001034037.” It may improve endothelial function, reduce oxidative stress, and protect against atherosclerosis. These findings suggest potential applications in cardiovascular disease management .
- Preliminary studies indicate that “MLS001034037” exhibits antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Further research is needed to validate its efficacy and safety .
- The compound has been investigated in the context of metabolic syndrome and diabetes. It may regulate glucose metabolism, improve insulin sensitivity, and reduce inflammation associated with these conditions .
Anticancer Properties
Anti-Inflammatory Effects
Neuroprotective Activity
Cardiovascular Applications
Antiviral Potential
Metabolic Syndrome and Diabetes
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-27-18-8-4-15(5-9-18)13-22-20(24)16-3-2-12-23(14-16)28(25,26)19-10-6-17(21)7-11-19/h4-11,16H,2-3,12-14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJVIMJNLDMHIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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